molecular formula C27H21Cl3O8 B015771 Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside CAS No. 29755-00-8

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside

Cat. No. B015771
CAS RN: 29755-00-8
M. Wt: 579.8 g/mol
InChI Key: QWARYRHSAZOBMO-DVAKJLRASA-N
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Description

"Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside" is a compound that plays a crucial role as an intermediate in the synthesis of modified nucleosides and other biologically significant molecules. Its structure involves the ribofuranose sugar moiety protected by p-chlorobenzoyl groups, which are key for selective reactions in synthetic pathways.

Synthesis Analysis

The synthesis of similar protected ribofuranosides involves multiple steps, including protection of hydroxyl groups, activation of leaving groups, and control of stereochemistry. For example, the synthesis of related compounds typically involves benzoylation of the ribofuranose sugar followed by selective protection and deprotection steps to achieve the desired substitution pattern (Shang Zhi-cai, 2006).

Molecular Structure Analysis

The molecular structure of "Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside" and its analogs can be characterized by techniques such as NMR, IR, and MS. These methods provide detailed information on the molecular framework, the configuration of the sugar moiety, and the positions of the protecting groups, as shown in studies of closely related molecules (Leng Yi-xin, 2009).

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is involved in various chemical synthesis processes, demonstrating its utility in constructing complex molecules. For instance, it has been utilized in the synthesis of pentofuranosyl bromides, where methyl α,β- D -ribofuranoside underwent p-nitrobenzoylation to produce related compounds through reactions with HBr in acetic acid, highlighting its role in the preparation of specific bromide derivatives (Khadem, Audichya, Niemeyer, & Kloss, 1976). Additionally, it has been used in the synthesis of nucleoside analogs, such as in the preparation of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues, showcasing its importance in the development of compounds with potential biological activities (Raju, Smee, Robins, & Vaghefi, 1989).

Catalysis and Stereoselective Syntheses

This compound also plays a significant role in catalysis and stereoselective syntheses. It has been involved in the stereoselective synthesis of α-D- and β-D-ribofuranosides, where its derivatives were used in conjunction with silver salts and other reagents to achieve high yields and selectivity, demonstrating its utility in the precise construction of stereochemically defined molecules (Shimomura & Mukaiyama, 1994).

Safety And Hazards

“Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside” is toxic if inhaled or swallowed . It may be harmful if absorbed through the skin and may cause skin and eye irritation . It should be stored at -20° C .

Future Directions

The future directions of “Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside” are not specified in the search results. It is a specialty product for proteomics research , so its future directions may involve further development and application in this field.

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARYRHSAZOBMO-DVAKJLRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579824
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(((4-Chlorobenzoyl)oxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl bis(4-chlorobenzoate)

CAS RN

29755-00-8
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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